1-(2-Chlorophenyl)prop-2-yn-1-one

Catalog No.
S3615240
CAS No.
3463-33-0
M.F
C9H5ClO
M. Wt
164.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorophenyl)prop-2-yn-1-one

CAS Number

3463-33-0

Product Name

1-(2-Chlorophenyl)prop-2-yn-1-one

IUPAC Name

1-(2-chlorophenyl)prop-2-yn-1-one

Molecular Formula

C9H5ClO

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C9H5ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6H

InChI Key

USSQLTLIWQNTQD-UHFFFAOYSA-N

SMILES

C#CC(=O)C1=CC=CC=C1Cl

Canonical SMILES

C#CC(=O)C1=CC=CC=C1Cl

1-(2-Chlorophenyl)prop-2-yn-1-one is an organic compound characterized by a propargyl ketone structure, featuring a chlorophenyl substituent. Its molecular formula is C10H7ClC_{10}H_7Cl, and it has a molecular weight of approximately 180.62 g/mol. The compound exhibits a unique structure that combines an alkyne functional group with a ketone, making it a valuable intermediate in organic synthesis.

, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Alkyne Reactions: The terminal alkyne can engage in reactions such as cycloaddition or coupling reactions, which are useful for synthesizing more complex molecules.
  • Reduction: The compound can be reduced to form corresponding alcohols or alkenes using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 1-(2-Chlorophenyl)prop-2-yn-1-one exhibits significant biological activity. It has shown potential as an anti-cancer agent by inhibiting specific cancer cell lines. Additionally, its unique structure allows it to interact with various biological targets, influencing pathways involved in cell proliferation and apoptosis.

The synthesis of 1-(2-Chlorophenyl)prop-2-yn-1-one typically involves the following methods:

  • Starting Materials: The synthesis often begins with 2-chlorobenzaldehyde and propargyl bromide.
  • Reagents and Conditions:
    • A base such as potassium carbonate is used to deprotonate the alkyne.
    • The reaction is usually conducted under reflux conditions in solvents like acetone or DMF (dimethylformamide).
  • Isolation and Purification: After the reaction, the product is isolated through filtration and purified via recrystallization or chromatography.

1-(2-Chlorophenyl)prop-2-yn-1-one finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic compounds.
  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology.
  • Material Science: The compound can be utilized in creating functional materials due to its unique chemical properties.

Studies on the interactions of 1-(2-Chlorophenyl)prop-2-yn-1-one with biological systems have highlighted its binding affinity to specific receptors and enzymes. For instance, it may act as an inhibitor of certain enzymes involved in cancer metabolism, showcasing its potential as a lead compound for drug development. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that further exploration into its mechanism of action could yield significant insights into its therapeutic potential.

Several compounds share structural similarities with 1-(2-Chlorophenyl)prop-2-yn-1-one, which can be compared based on their chemical properties and biological activities:

Compound NameStructureKey Differences
1-(Phenyl)prop-2-yn-1-oneC9H8OLacks chlorine substituent; different reactivity
4-(2-Chlorophenyl)-3-buten-2-oneC10H9ClOContains a double bond instead of an alkyne; different biological activity
3-(2-Chlorophenyl)-propenalC10H9ClOAldehyde instead of ketone; different reactivity patterns

The uniqueness of 1-(2-Chlorophenyl)prop-2-yn-1-one lies in its combination of a chlorinated aromatic system with an alkyne and ketone functionality, which provides distinct reactivity and biological profiles compared to these similar compounds.

XLogP3

2.6

Dates

Modify: 2023-07-26

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